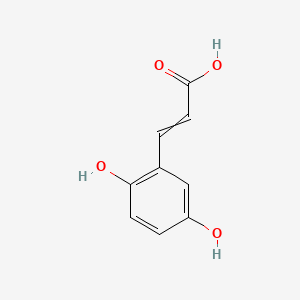

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-

Vue d'ensemble

Description

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-, also known as caffeic acid, is a hydroxycinnamic acid derivative. It is a naturally occurring organic compound found in various plants, including coffee, fruits, and vegetables. This compound is known for its antioxidant properties and has been studied for its potential health benefits .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the use of 3,4-dihydroxycinnamic acid as a starting material, which can be esterified and then hydrolyzed to obtain the target compound .

Industrial Production Methods

Industrial production of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- typically involves the extraction from natural sources, such as coffee beans and certain fruits. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical processes.

Reduction: Reduction of this compound can lead to the formation of dihydrocaffeic acid.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.

Substitution: Nitrating agents like nitric acid and halogenating agents like bromine are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocaffeic acid.

Substitution: Nitrated and halogenated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 2-propenoic acid are diverse:

Chemistry

- Precursor for Organic Compounds : It serves as a precursor in the synthesis of various organic compounds and polymers, contributing to advancements in materials science.

Biology

- Antioxidant Properties : The compound exhibits strong antioxidant activity by scavenging free radicals, which is crucial in cellular protection against oxidative stress.

- Cellular Mechanisms : It interacts with molecular targets involved in oxidative pathways, enhancing cellular health by neutralizing reactive oxygen species (ROS).

Medicine

- Therapeutic Potential : Studies suggest its potential in treating diseases related to oxidative stress, including cancer and cardiovascular diseases. Its ability to modulate pro-inflammatory cytokines indicates promise for managing inflammatory disorders.

Industry

- Cosmetics and Skincare : Due to its antioxidant and anti-inflammatory properties, it is used in formulating cosmetics and skincare products to enhance skin health and prevent damage from environmental stressors.

Antioxidant Activity

Research has demonstrated that 2-propenoic acid significantly reduces oxidative stress markers across various cell types. For instance, studies using DPPH and ABTS assays showed comparable free radical scavenging activity to well-known antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vivo studies have indicated that treatment with this compound reduces levels of TNF-alpha and IL-6 in models of inflammation induced by lipopolysaccharides (LPS), highlighting its potential for managing chronic inflammatory conditions.

Antimicrobial Properties

The compound has shown antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Its mechanism includes disruption of microbial membranes and inhibition of vital metabolic pathways.

Anticancer Potential

Emerging research indicates that 2-propenoic acid may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Additionally, it may inhibit tumor growth by disrupting angiogenesis processes.

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity using DPPH and ABTS assays, indicating significant free radical scavenging activity comparable to ascorbic acid.

- Anti-inflammatory Research : In a murine model of LPS-induced inflammation, treatment with 2-propenoic acid resulted in reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6), suggesting its therapeutic potential.

- Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones at varying concentrations.

Mécanisme D'action

The mechanism of action of 2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including reactive oxygen species (ROS) and enzymes involved in oxidative pathways. By neutralizing ROS, it helps protect cells from damage and supports overall cellular health.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties.

p-Coumaric Acid: A hydroxycinnamic acid found in many plants, known for its antioxidant and anti-inflammatory effects.

Sinapic Acid: A hydroxycinnamic acid derivative with potent antioxidant activity.

Uniqueness

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- is unique due to its specific hydroxylation pattern, which contributes to its strong antioxidant properties and its ability to interact with a wide range of biological targets. Its presence in various dietary sources also makes it a significant compound for nutritional studies and health-related research .

Activité Biologique

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)-, also known as 2,5-dihydroxycinnamic acid, is a phenolic compound characterized by the presence of two hydroxyl groups on the aromatic ring. This unique structure contributes to its notable biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews various studies detailing the biological activity of this compound, synthesizing data from diverse sources.

- Molecular Formula: CHO

- Molecular Weight: 180.16 g/mol

- Melting Point: Approximately 207 °C

The compound's phenolic structure enhances its reactivity and interaction with biological systems, making it a subject of extensive research.

Antioxidant Activity

One of the key biological activities of 2-propenoic acid, 3-(2,5-dihydroxyphenyl)- is its antioxidant properties . The presence of hydroxyl groups allows it to scavenge free radicals effectively. Studies have shown that this compound can significantly reduce oxidative stress markers in various cell types, suggesting its potential role in protecting against oxidative damage associated with aging and chronic diseases.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This action may contribute to its therapeutic potential in conditions characterized by chronic inflammation.

Antimicrobial Properties

2-Propenoic acid, 3-(2,5-dihydroxyphenyl)- has demonstrated antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways. In vitro studies have indicated effectiveness against both bacterial and fungal strains, suggesting its potential use as a natural preservative in food and cosmetic industries .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties . It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Additionally, it may inhibit tumor growth by interfering with angiogenesis and metastasis processes .

The biological activities of 2-propenoic acid, 3-(2,5-dihydroxyphenyl)- can be attributed to several mechanisms:

- Free Radical Scavenging: Neutralizes reactive oxygen species (ROS), thereby reducing oxidative stress.

- Cytokine Modulation: Alters the expression levels of inflammatory cytokines.

- Membrane Disruption: Interferes with microbial cell wall integrity.

- Apoptosis Induction: Triggers programmed cell death pathways in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,5-Dihydroxycinnamic Acid | Contains hydroxyl groups | Strong antioxidant properties |

| Caffeic Acid | Known for extensive health benefits | Widely studied for anti-inflammatory effects |

| Ferulic Acid | Exhibits anti-inflammatory properties | Commonly used in cosmetic formulations |

The structural arrangement of hydroxyl groups in 2-propenoic acid enhances its biological activity compared to other phenolic compounds.

Case Studies

- Antioxidant Study: A study evaluated the antioxidant capacity of various phenolic compounds including 2-propenoic acid using DPPH and ABTS assays. Results indicated that it exhibited significant free radical scavenging activity comparable to well-known antioxidants like ascorbic acid.

- Anti-inflammatory Research: In a model of lipopolysaccharide-induced inflammation in mice, treatment with 2-propenoic acid resulted in reduced levels of TNF-alpha and IL-6, indicating its potential for managing inflammatory disorders .

- Antimicrobial Evaluation: A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones when treated with varying concentrations of the compound.

Propriétés

IUPAC Name |

3-(2,5-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,10-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIPYOZBOMUUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-01-1 | |

| Record name | 3-(2,5-Dihydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.